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Compound of Interest

Compound Name: I-CBP112 hydrochloride

Cat. No.: B2515675 Get Quote

Technical Support Center: I-CBP112
Hydrochloride
Welcome to the technical support center for I-CBP112 hydrochloride. This resource is

designed to assist researchers, scientists, and drug development professionals in effectively

utilizing this selective CBP/p300 bromodomain inhibitor in their experiments. Here you will find

troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols,

and key data to help optimize your studies.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of I-CBP112 hydrochloride?

A1: I-CBP112 hydrochloride is a potent and selective inhibitor of the bromodomains of the

homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1][2] By

binding to the bromodomain, I-CBP112 competitively inhibits the interaction of CBP/p300 with

acetylated lysine residues on histones and other proteins.[2] This disrupts the "reading"

function of these co-activators, leading to the modulation of gene expression. Interestingly, I-

CBP112 can also allosterically enhance the HAT activity of p300/CBP, particularly increasing

acetylation at histone H3 lysine 18 (H3K18).[3]

Q2: What is the recommended starting concentration for I-CBP112 hydrochloride in cell-

based assays?
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A2: The optimal concentration of I-CBP112 hydrochloride is highly dependent on the cell line

and the experimental endpoint. Based on available data, a good starting point for a dose-

response experiment is a range from 1 µM to 20 µM. For example, a concentration of 10 µM

has been shown to be effective in sensitizing various cancer cell lines to chemotherapeutic

agents.[4][5] A standalone IC50 for proliferation in LNCaP prostate cancer cells was determined

to be 5.5 ± 1.1 μM.[3] It is always recommended to perform a dose-response curve to

determine the optimal concentration for your specific cell line and assay.

Q3: What are the known downstream effects of I-CBP112 hydrochloride treatment?

A3: Treatment with I-CBP112 hydrochloride can lead to several downstream cellular effects,

including:

Modulation of Gene Expression: By inhibiting CBP/p300, I-CBP112 can alter the expression

of genes involved in cell growth, differentiation, and apoptosis.[6]

Repression of ABC Transporters: It has been shown to decrease the expression of key ATP-

binding cassette (ABC) transporters, such as ABCC1 and ABCC10, which are involved in

multidrug resistance.[4][7]

Chromatin Remodeling: I-CBP112 can induce changes in histone modifications, notably an

increase in H3K18 acetylation.[3] It has also been shown to promote the recruitment of

Lysine-specific demethylase 1 (LSD1) to gene promoters.[4][7]

Synergistic Effects with Other Drugs: I-CBP112 can sensitize cancer cells to other

therapeutic agents, such as the BET bromodomain inhibitor JQ1 and the chemotherapeutic

drug doxorubicin.[6]

Q4: What is the selectivity profile of I-CBP112 hydrochloride?

A4: I-CBP112 hydrochloride is highly selective for the bromodomains of CBP and p300.[1] It

shows significantly weaker binding to other bromodomain-containing proteins, such as BRD4.

[6] However, at higher concentrations, some off-target effects on BRD4 may be observed.[6] It

has also been reported to have weak interactions with the alpha1A and 5HT1 G-protein

coupled receptors.[8]
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Data Presentation
I-CBP112 Hydrochloride In Vitro Activity

Parameter Value Target/Cell Line Reference

Kd 151 nM CBP Bromodomain [1]

Kd 167 nM p300 Bromodomain [1]

IC50 (in vitro) 170 nM
Histone Displacement

Assay
[1]

IC50 (cellular) 5.5 ± 1.1 µM
LNCaP cell

proliferation
[3]

EC50 (activation) ~2 µM
p300/CBP-mediated

H3K18 acetylation
[2]

Effective Conc. 5 - 10 µM
Murine leukemic

blasts
[1]

Effective Conc. 10 µM

MDA-MB-231, A549,

HepG2 (synergy

studies)

[4]

I-CBP112 Hydrochloride IC50 Values in Cancer Cell
Lines (GDSC)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for I-

CBP112 across a panel of cancer cell lines from the Genomics of Drug Sensitivity in Cancer

(GDSC) database.
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Cell Line Cancer Type IC50 (µM)

A549 Lung Adenocarcinoma > 30

HT29 Colorectal Adenocarcinoma > 30

HCT116 Colorectal Carcinoma > 30

MCF7 Breast Adenocarcinoma > 30

PC-3 Prostate Adenocarcinoma > 30

K562
Chronic Myelogenous

Leukemia
> 30

Jurkat Acute T-cell Leukemia > 30

U-2 OS Osteosarcoma > 30

SF-268 Glioblastoma > 30

NCI-H460 Large Cell Lung Cancer > 30

(Data sourced from the

Genomics of Drug Sensitivity

in Cancer database. Note that

in this screen, I-CBP112 did

not show significant single-

agent cytotoxicity at the tested

concentrations in many cell

lines, which aligns with its

known role in sensitizing cells

to other agents.)[9]

Experimental Protocols
Protocol for Determining the Optimal Concentration of I-
CBP112 Hydrochloride using a Cell Viability Assay
This protocol provides a general framework for determining the optimal concentration of I-
CBP112 hydrochloride for a given cell line using a standard cell viability assay such as MTT

or CellTiter-Glo®.
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Materials:

I-CBP112 hydrochloride

Cell line of interest

Complete cell culture medium

96-well clear or opaque-walled microplates (depending on the assay)

MTT or CellTiter-Glo® reagent

DMSO (for stock solution)

Multichannel pipette

Plate reader (absorbance or luminescence)

Procedure:

Stock Solution Preparation: Prepare a 10 mM stock solution of I-CBP112 hydrochloride in

DMSO. Store at -20°C.

Cell Seeding:

Trypsinize and count your cells.

Seed the cells in a 96-well plate at a predetermined optimal density for your cell line (e.g.,

5,000-10,000 cells/well).

Incubate for 24 hours to allow for cell attachment and recovery.

Compound Treatment:

Prepare a serial dilution of I-CBP112 hydrochloride in complete culture medium. A

suggested starting range is from 0.1 µM to 50 µM.

Include a vehicle control (medium with the same final concentration of DMSO as the

highest drug concentration) and a no-treatment control.
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Carefully remove the medium from the wells and add 100 µL of the diluted compound

solutions.

Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

Cell Viability Assay:

For MTT assay:

Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm.

For CellTiter-Glo® assay:

Equilibrate the plate and reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of viability against the log of the inhibitor concentration.

Determine the IC50 value using a non-linear regression analysis software (e.g., GraphPad

Prism).

Troubleshooting Guide
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Problem 1: No significant effect on cell viability is observed even at high concentrations.

Possible Cause: I-CBP112 hydrochloride may have low single-agent cytotoxicity in your

cell line of interest. Its primary effect may be cytostatic or synergistic with other compounds.

Solution:

Consider performing a cell proliferation assay (e.g., Ki-67 staining or BrdU incorporation)

to assess cytostatic effects.

Test I-CBP112 in combination with other drugs, such as chemotherapeutics or other

epigenetic modulators, to look for synergistic effects.[6]

Confirm target engagement by measuring downstream markers, such as H3K18

acetylation, by Western blot.[3]

Problem 2: High variability between replicate wells.

Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well

plate.

Solution:

Ensure a homogenous cell suspension before seeding.

Use a multichannel pipette for adding reagents and ensure proper calibration.

To minimize edge effects, avoid using the outer wells of the plate for experimental

conditions and instead fill them with sterile PBS or medium.

Problem 3: Precipitate formation in the culture medium upon adding I-CBP112 hydrochloride.

Possible Cause: The solubility of I-CBP112 hydrochloride may be limited in your culture

medium, especially at higher concentrations. The final DMSO concentration might be too low

to maintain solubility.

Solution:
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Ensure the final DMSO concentration in the culture medium is consistent across all

conditions and is at a level that maintains the solubility of the compound without causing

cellular toxicity (typically ≤ 0.5%).

Prepare intermediate dilutions of the stock solution in culture medium before adding to the

wells to avoid shocking the cells with a high concentration of DMSO.

If solubility issues persist, consult the manufacturer's guidelines for alternative solvent

systems.[2]

Problem 4: Inconsistent results in downstream assays (e.g., Western blot for histone

modifications).

Possible Cause: The timing of sample collection may not be optimal to observe the desired

effect. The antibody used for detection may not be specific or of high quality.

Solution:

Perform a time-course experiment to determine the optimal treatment duration for

observing changes in your target of interest. For example, changes in histone acetylation

can be observed as early as 4-6 hours post-treatment.[3]

Ensure the specificity and optimal dilution of your primary antibodies through proper

validation experiments (e.g., using positive and negative controls).

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.medchemexpress.com/I-CBP112.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5007619/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2515675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular

Cellular

Cytoplasm

Nucleus

I-CBP112
hydrochloride

Drug Efflux

Inhibits

CBP/p300
Inhibits Bromodomain

LSD1

Promotes Recruitment
to Promoters

ABC Transporters
(e.g., ABCC1, ABCC10)

Promotes

Regulates Transcription

Acetylated Histones

HAT Activity

Oncogenic Gene
Expression

Co-activates

Activates

Represses

Click to download full resolution via product page

Caption: Signaling pathway of I-CBP112 hydrochloride.
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Caption: Workflow for determining the optimal concentration.
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Caption: Troubleshooting logic for I-CBP112 experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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